molecular formula C9H7F3N2O3 B6592292 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate CAS No. 1858251-06-5

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate

Cat. No.: B6592292
CAS No.: 1858251-06-5
M. Wt: 248.16 g/mol
InChI Key: HECZGTGLQVJBSB-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate (CAS: 1858251-06-5) is a heterocyclic compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol . The anhydrous form (C₉H₅F₃N₂O₂) has a molecular weight of 230.03 g/mol . This compound features a trifluoromethyl (-CF₃) group at the 6-position of the imidazo[1,2-a]pyridine core and a carboxylic acid group at the 2-position. The monohydrate form is stabilized by hydrogen bonding between the carboxylic acid and water molecules .

The imidazo[1,2-a]pyridine scaffold is notable for its presence in pharmaceuticals with anticancer, antiviral, and antimicrobial activities . The -CF₃ group enhances lipophilicity, improving membrane permeability and metabolic stability .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2.H2O/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5;/h1-4H,(H,15,16);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECZGTGLQVJBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Core Formation

The imidazo[1,2-a]pyridine scaffold is typically constructed via condensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For 6-(trifluoromethyl) analogs, 2-amino-5-(trifluoromethyl)pyridine serves as a key precursor. Reaction with bromomalonaldehyde under microwave irradiation (110°C, 10 minutes) yields the imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position . This method achieves moderate to high yields (54–80%) and benefits from rapid reaction times due to microwave-assisted heating .

Subsequent oxidation of the 2-methyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in acidic conditions. The resulting carboxylic acid is isolated as a monohydrate through crystallization from aqueous ethanol, confirmed by X-ray diffraction analysis .

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-mediated reactions enable late-stage functionalization of the imidazo[1,2-a]pyridine core. The Miyaura–Suzuki coupling between 6-bromoimidazo[1,2-a]pyridine-2-carboxylate esters and trifluoromethylboronic acid derivatives introduces the CF₃ group at the 6-position . Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a toluene/ethanol/water solvent system, this method achieves yields of 67–83% .

For the Mizoroki–Heck reaction, 6-chloroimidazo[1,2-a]pyridine-2-carboxylates react with trifluoromethyl olefins in the presence of palladium(II) acetate (Pd(OAc)₂) and diisopropylethylamine (DIPEA), yielding the desired trifluoromethylated product . Post-reduction and hydrolysis steps complete the synthesis, with an overall yield of 52–93% depending on the substrate .

Fluorination Strategies for CF₃ Group Incorporation

Direct fluorination of pre-formed imidazo[1,2-a]pyridine derivatives using N-fluorobenzenesulfonimide (NFSI) and sodium hydride (NaH) in tetrahydrofuran (THF) introduces the trifluoromethyl group . This method requires careful temperature control (−70°C to room temperature) to avoid side reactions, achieving 20–77% yields . The fluorinated product is then subjected to ester hydrolysis and hydration to yield the monohydrate form.

Crystallization and Hydration to Monohydrate

The final step in all synthetic routes involves crystallizing the compound from water or aqueous ethanol to obtain the monohydrate. Thermogravimetric analysis (TGA) confirms the loss of water molecules upon heating, with a decomposition temperature near 188°C . The monohydrate structure is stabilized by hydrogen bonding between the carboxylic acid group and water molecules, as evidenced by IR spectroscopy .

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)
Condensation2-Amino-5-(trifluoromethyl)pyridineBromomalonaldehyde, KMnO₄54–80>95
KnoevenagelImidazo[1,2-a]pyridine-2-carbaldehydeTiCl₄, TEA, NaBH₄, NiCl₂65–77>95
Miyaura–Suzuki6-Bromoimidazo[1,2-a]pyridine esterPd(PPh₃)₄, Na₂CO₃67–8390–95
Mizoroki–Heck6-Chloroimidazo[1,2-a]pyridine esterPd(OAc)₂, DIPEA52–9385–90
Direct Fluorination6-Hydroxyimidazo[1,2-a]pyridine derivativeNFSI, NaH20–7780–88

Challenges and Optimization Strategies

A major challenge lies in the steric hindrance posed by the trifluoromethyl group, which can reduce reaction rates in cross-coupling steps. Employing microwave irradiation or high-pressure conditions improves efficiency . Additionally, the hygroscopic nature of the carboxylic acid intermediate necessitates anhydrous conditions during ester hydrolysis to prevent premature hydration .

Optimization of crystallization conditions (e.g., solvent polarity, cooling rate) enhances monohydrate purity. X-ray crystallography confirms the monohydrate’s orthorhombic crystal system, with lattice parameters a = 7.21 Å, b = 10.89 Å, c = 12.34 Å .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes several types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs of this compound can induce apoptosis in cancer cells, suggesting its utility in cancer therapy .

Agricultural Chemistry

The compound's trifluoromethyl group enhances its lipophilicity, making it suitable for use as a pesticide or herbicide. Its effectiveness in controlling various agricultural pests has been documented in several studies:

  • Pesticidal Activity : The compound has shown efficacy against specific pests, indicating its potential as an environmentally friendly pesticide alternative .

Material Science

In material science, 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is used to synthesize advanced materials with unique properties:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives. The researchers synthesized several analogs of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid and tested them against Gram-positive and Gram-negative bacteria. Results indicated that compounds with higher trifluoromethyl substitution exhibited significant antibacterial activity.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on breast cancer cell lines demonstrated that specific derivatives of this compound could effectively inhibit cell growth and induce apoptosis. The study highlighted the mechanism of action involving the disruption of mitochondrial function .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate 6-CF₃, 2-COOH (monohydrate) C₉H₇F₃N₂O₃ 248.16 m.p. ~188°C (decomp.); 95% purity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 8-Cl, 6-CF₃, 2-COOH (hydrate) C₉H₆ClF₃N₂O₃ 282.60 m.p. ~188°C (decomp.); 95% purity
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 3-Cl, 6-CF₃, 2-COOH C₉H₄ClF₃N₂O₂ 264.59 Stable under acidic conditions; used in agrochemicals
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid 6-Br, 2-COOH C₈H₅BrN₂O₂ 241.04 Higher density (1.89 g/cm³); bromine enhances electrophilicity
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 2-CH₃, 3-COOH C₉H₇FN₂O₂ 194.16 Methyl group reduces solubility; fluorine improves metabolic stability
Key Observations:
  • Substituent Position : The 6-CF₃ group in the parent compound enhances lipophilicity compared to 6-Br or 6-F analogs. Chlorine at the 8-position (e.g., 8-Cl-6-CF₃ derivative) increases molecular weight and alters steric interactions .
  • Hydration Effects: Hydrate forms (e.g., monohydrate vs. anhydrous) show similar melting points but differ in solubility due to hydrogen bonding .
  • Functional Groups : Carboxylic acid at the 2-position is critical for hydrogen bonding with biological targets, while methyl esters (e.g., methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate) act as prodrugs .
Key Observations:
  • Efficiency : Continuous flow synthesis (used for the parent compound) reduces reaction time (10 minutes) and improves yield compared to traditional flask methods .
  • Regioselectivity : Halogenation (e.g., Cl or Br) at specific positions often requires protecting groups or catalysts to avoid byproducts .
Key Observations:
  • Trifluoromethyl Group : Enhances binding to hydrophobic pockets in target proteins (e.g., enzymes in parasites or cancer cells) .
  • Chlorinated Derivatives : 8-Cl and 3-Cl analogs are prioritized in agrochemicals due to their stability in soil and water .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate (CAS No. 1018828-69-7) is a compound that belongs to the imidazo[1,2-a]pyridine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C9H7F3N2O3C_9H_7F_3N_2O_3 with a molecular weight of approximately 248.161 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

PropertyValue
CAS No.1018828-69-7
Molecular FormulaC₉H₇F₃N₂O₃
Molecular Weight248.161 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds within this class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group is believed to contribute to increased potency.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer activities. In vitro studies demonstrated that this compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of imidazo[1,2-a]pyridine derivatives are influenced by their chemical structure. The trifluoromethyl group enhances the lipophilicity and overall biological activity of the compounds. Studies have indicated that modifications at different positions on the imidazo ring can lead to variations in potency and selectivity for specific biological targets .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of imidazo[1,2-a]pyridine showed that those with a trifluoromethyl group exhibited superior antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these compounds against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : In a comparative study involving multiple imidazo[1,2-a]pyridine derivatives, it was found that this compound had one of the highest inhibitory effects on tumor growth in xenograft models .
  • Inflammation Reduction : Clinical observations noted a decrease in inflammatory markers in patients treated with imidazo[1,2-a]pyridine derivatives during trials for chronic inflammatory conditions .

Q & A

Basic: What are the established synthetic routes for 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

Methodological Answer:
A key synthesis involves a continuous flow reaction between 2-aminopyridines and bromopyruvic acid, which eliminates the need for intermediate isolation and improves reaction efficiency . For example, the one-pot synthesis in green solvents (e.g., ethanol/water mixtures) under microwave irradiation achieves yields >75% by optimizing stoichiometry and reaction time (2–4 hours at 120°C) . Alternative routes include cyclocondensation of 2-aminoimidazoles with trifluoromethyl ketones, though this requires inert atmospheres and palladium catalysts .

Basic: How is the structural integrity of this compound validated in synthetic studies?

Methodological Answer:
X-ray crystallography is the gold standard for confirming the imidazo[1,2-a]pyridine core and trifluoromethyl substitution. For instance, single-crystal analysis reveals planar geometry with a dihedral angle of 8.2° between the imidazole and pyridine rings, and C–F bond lengths of 1.33–1.35 Å . Complementary techniques include:

  • NMR : Distinct signals for the carboxylic acid proton (δ 12.8–13.2 ppm) and trifluoromethyl group (δ 118–122 ppm in 19F^{19}\text{F} NMR) .
  • HPLC-MS : Retention time <5.2 min (C18 column, acetonitrile/water gradient) with [M+H]+^+ at m/z 275.04 .

Basic: What biological activities are associated with this compound?

Methodological Answer:
The trifluoromethyl group enhances bioactivity by increasing lipophilicity and metabolic stability. Derivatives exhibit:

  • Enzyme inhibition : IC50_{50} values <50 nM against Mur ligase (bacterial cell wall synthesis) via carboxylate coordination to Mg2+^{2+} ions .
  • Pesticidal activity : Fluazaindolizine, a derivative, targets nematode acetylcholinesterase with LC50_{50} <0.1 ppm in soil assays .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:
Byproduct analysis (e.g., dimeric adducts or dehalogenated species) requires real-time monitoring via TLC or inline IR spectroscopy. Key optimizations:

  • Temperature control : Maintaining 120–130°C prevents decarboxylation .
  • Catalyst loading : 5 mol% Pd/C reduces bromopyruvic acid decomposition, improving yield by 15% .
  • Solvent polarity : High-polarity solvents (DMF > THF) suppress competing Michael addition side reactions .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Protonation state : The carboxylic acid group’s pKa (~2.5) affects solubility and membrane permeability. Bioassays at pH 7.4 may underestimate activity due to ionization .
  • Crystallographic vs. solution structures : X-ray data (solid state) may not reflect solution-phase conformations. Molecular dynamics simulations can reconcile differences in ligand-receptor docking .

Advanced: What analytical methods are recommended for quantifying trace impurities?

Methodological Answer:

  • HPLC-DAD/ELSD : Detects impurities <0.1% (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid isomer) using a zwitterionic HILIC column (2.6 µm, 150 mm × 4.6 mm) .
  • LC-HRMS : Identifies unknown degradants via exact mass (<2 ppm error) and isotopic patterns (e.g., chlorine vs. trifluoromethyl) .

Advanced: How does the trifluoromethyl group influence structure-activity relationships (SAR)?

Methodological Answer:
The CF3_3 group:

  • Electron withdrawal : Reduces pKa of the carboxylic acid by 0.5 units, enhancing hydrogen bonding with target proteins .
  • Steric effects : Occupies hydrophobic pockets in enzyme active sites (e.g., Mur ligase), as shown in co-crystal structures .
  • Metabolic stability : Resists oxidative degradation in microsomal assays (t1/2_{1/2} >60 min vs. <10 min for CH3_3 analogs) .

Advanced: What green chemistry principles apply to scaling up synthesis?

Methodological Answer:

  • Solvent selection : Ethanol/water mixtures (3:1 v/v) reduce E-factor by 40% compared to DCM .
  • Catalyst recycling : Pd/C can be reused ≥3 times without significant activity loss (yield drop <5%) .
  • Waste minimization : Continuous flow systems reduce raw material consumption by 20% via precise stoichiometric control .

Advanced: How is X-ray crystallography applied to confirm regioselectivity in derivatives?

Methodological Answer:
Single-crystal analysis resolves ambiguities in substitution patterns. For example, in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, the trifluoromethyl group at C6 is confirmed by C–F···π interactions (3.1 Å) and anisotropic displacement parameters .

Advanced: What strategies are used for impurity profiling in pharmaceutical intermediates?

Methodological Answer:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to simulate stability challenges .
  • Synthetic route comparison : Contrast impurities from flow synthesis (minor dimeric byproducts) vs. batch methods (higher levels of dehalogenated species) .

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